prostaglandin D2 methyl ester

説明

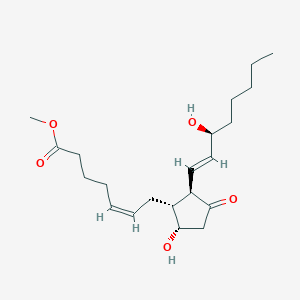

Structure

2D Structure

3D Structure

特性

IUPAC Name |

methyl (Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O5/c1-3-4-7-10-16(22)13-14-18-17(19(23)15-20(18)24)11-8-5-6-9-12-21(25)26-2/h5,8,13-14,16-19,22-23H,3-4,6-7,9-12,15H2,1-2H3/b8-5-,14-13+/t16-,17+,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBMQMMGBBWUOZ-BYNKDMOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49852-81-5 | |

| Record name | Prostaglandin D2 methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049852815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

What is the function of prostaglandin D2 methyl ester in cellular pathways?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin D2 (PGD2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, sleep regulation, and allergic responses.[1][2] Its methyl ester, Prostaglandin D2 Methyl Ester (PGD2-ME), serves as a valuable research tool due to its enhanced lipid solubility and cell permeability, acting as a prodrug that is hydrolyzed intracellularly to the active PGD2.[3][4][5] This guide provides an in-depth technical overview of the function of PGD2-ME in cellular pathways, focusing on its interaction with target receptors, downstream signaling events, and the experimental methodologies used to elucidate these functions.

Core Function and Receptor Interactions

PGD2-ME exerts its biological effects by binding to two distinct G protein-coupled receptors (GPCRs): the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[3][5][6] These two receptors often trigger opposing cellular responses, highlighting the complex and context-dependent role of PGD2 signaling.

Receptor Binding Affinities

PGD2-ME binds to both human and mouse DP1 and DP2 receptors. The binding affinities (Ki) are summarized in the table below. It is important to note that PGD2-ME generally exhibits a 5- to 10-fold lower affinity for these receptors compared to PGD2 itself.[4][5]

| Receptor Target | Species | Ki (nM) |

| CRTH2 (DP2) | Human (hCRTH2) | 460[3] |

| DP1 | Human (hDP) | 270[3] |

| CRTH2 (DP2) | Mouse (mCRTH2) | 160[3] |

| DP1 | Mouse (mDP) | 175[3] |

Cellular Signaling Pathways

The activation of DP1 and DP2 receptors by PGD2 (following the hydrolysis of PGD2-ME) initiates distinct downstream signaling cascades.

DP1 Receptor Signaling

The DP1 receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein. Its activation leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a range of cellular responses, often associated with anti-inflammatory effects and relaxation of smooth muscle.[7]

References

- 1. LIPID MAPS [lipidmaps.org]

- 2. Prostaglandin D2 - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound - Immunomart [immunomart.com]

- 6. This compound - Cayman Chemical [bioscience.co.uk]

- 7. Prostaglandin D2 is a novel repressor of IFNγ induced indoleamine-2,3-dioxygenase via the DP1 receptor and cAMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomous Role of Prostaglandin D2 Methyl Ester in Inflammation: A Technical Guide

Issued: December 6, 2025

Abstract

Prostaglandin (B15479496) D2 (PGD2) is a primary cyclooxygenase metabolite of arachidonic acid, predominantly produced by mast cells, Th2 cells, and macrophages during inflammatory responses.[1][2][3] Prostaglandin D2 methyl ester (PGD2-ME) is a more lipid-soluble and cell-permeable prodrug form of PGD2, making it a valuable tool for in vitro and in vivo research.[4] This technical guide provides an in-depth analysis of the biological role of PGD2-ME in inflammation, focusing on its dualistic mechanism of action mediated by two distinct G protein-coupled receptors: the D prostanoid receptor (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[5][6] The activation of these receptors often leads to opposing physiological outcomes, positioning PGD2 signaling as a critical, context-dependent regulator of inflammatory processes.[5][6] This document details the signaling pathways, summarizes quantitative biological data, and provides relevant experimental protocols for researchers, scientists, and drug development professionals.

Introduction: Synthesis and Metabolism

Prostaglandin D2 (PGD2) is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway, which produces the intermediate PGH2.[6][7] PGH2 is then converted to PGD2 by the action of either hematopoietic PGD synthase (H-PGDS) or lipocalin-type PGD synthase (L-PGDS).[5] H-PGDS is primarily expressed in immune cells like mast cells, while L-PGDS is found mainly in the central nervous system.[5] PGD2 has a short half-life in vivo and is rapidly metabolized into products such as 15d-PGJ2 or 9α11β-PGF2α.[5][8]

PGD2 methyl ester (PGD2-ME) is a synthetic analog of PGD2.[4] As a more lipid-soluble ester form, it exhibits enhanced cell permeability, serving as a prodrug that is hydrolyzed intracellularly to the active PGD2.[4] This property makes it a useful tool for studying the effects of PGD2 in cellular assays.

Mechanism of Action: The DP1 and DP2 Receptors

PGD2 and its prodrug PGD2-ME exert their biological effects by binding to two distinct G protein-coupled receptors: DP1 and DP2 (CRTH2).[5][6] These receptors often trigger opposing downstream signaling cascades, resulting in either anti-inflammatory or pro-inflammatory outcomes.[5][9]

-

DP1 Receptor: The DP1 receptor is coupled to the Gαs protein.[10] Its activation leads to an increase in intracellular cyclic AMP (cAMP) levels, which generally mediates anti-inflammatory and vasorelaxant effects.[9][10] DP1 signaling has been shown to inhibit the migration and activation of neutrophils, dendritic cells, and T cells.[5]

-

DP2 Receptor (CRTH2): The DP2 receptor is coupled to the Gαi protein.[11] Its activation suppresses adenylyl cyclase, leading to a decrease in cAMP and an increase in intracellular calcium.[9] This pathway is predominantly pro-inflammatory, promoting the chemotaxis and activation of key allergic inflammatory cells, including Th2 lymphocytes, eosinophils, and basophils.[2][11]

The ultimate physiological effect of PGD2 signaling depends on the relative expression of DP1 and DP2 receptors on target cells and the specific inflammatory context.[5]

Signaling Pathways and Cellular Effects

The differential signaling initiated by DP1 and DP2 activation dictates the cellular response to PGD2-ME.

Activation of the DP1 receptor by PGD2 leads to Gαs protein activation, which stimulates adenylyl cyclase to produce cAMP.[9] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to mediate anti-inflammatory effects.[9] These effects include the inhibition of immune cell recruitment and activation, as well as promoting neuronal protection against excitotoxicity.[5][9] In some contexts, DP1 signaling can enhance endothelial barrier function, reducing vascular permeability associated with inflammation.[12]

Activation of the DP2 receptor initiates a Gαi-mediated cascade. This inhibits adenylyl cyclase, reducing cAMP levels, while also activating phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and together with DAG, activates Protein Kinase C (PKC). This signaling promotes pro-inflammatory activities such as cell migration (chemotaxis), degranulation, and the production of Th2 cytokines like IL-4, IL-5, and IL-13.[2][13]

-

Eosinophils, Basophils, and Th2 Cells: PGD2 is a potent chemoattractant for these cells, acting primarily through the DP2 (CRTH2) receptor.[2][14] This action is central to the recruitment of these cells to sites of allergic inflammation, such as in asthma.[2] PGD2 also stimulates Th2 cells to produce pro-inflammatory cytokines (IL-4, IL-5, IL-13) via DP2.[13]

-

Dendritic Cells (DCs): PGD2 signaling in DCs can be complex. DP1 activation on DCs can suppress their migration and maturation, exerting an anti-inflammatory effect.[5]

-

Neutrophils: PGD2 has been shown to inhibit the recruitment of neutrophils via the DP1 receptor, contributing to the resolution of inflammation.[5]

-

Microglia and Macrophages: In the central nervous system, PGD2 signaling through the DP1 receptor on microglia and macrophages is generally anti-inflammatory and protective against neuronal injury.[9][15]

Quantitative Biological Data

The affinity and potency of PGD2-ME and related compounds have been characterized in various studies.

Table 1: Binding Affinities (Ki) of this compound

| Compound | Receptor | Species | Ki (nM) | Reference |

| PGD2 Methyl Ester | mCRTH2 (DP2) | Mouse | 160 | [16] |

| PGD2 Methyl Ester | mDP (DP1) | Mouse | 175 | [16] |

| PGD2 Methyl Ester | hCRTH2 (DP2) | Human | 460 | [16] |

| PGD2 Methyl Ester | hDP (DP1) | Human | 270 | [16] |

| Data indicates that PGD2-ME binds to both DP1 and DP2 receptors in the nanomolar range. It is noted to have a 5-10 fold lower affinity than PGD2 itself.[4] |

Table 2: Functional Potency (EC50) of PGD2 and Analogs on Human Eosinophils

| Compound | Assay | EC50 (nM) | Reference |

| 15R-methyl-PGD2 | Eosinophil Chemoattraction | 1.7 | [17] |

| PGD2 | Eosinophil Chemoattraction | 10 | [17] |

| 15S-methyl-PGD2 | Eosinophil Chemoattraction | 128 | [17] |

| This data highlights the potent pro-inflammatory, chemotactic effect of PGD2 on eosinophils, mediated by the DP2 receptor.[17] |

Key Experimental Protocols

The following section outlines generalized protocols for studying the effects of PGD2-ME on inflammatory cells.

This protocol is used to quantify the migration of immune cells in response to a chemoattractant like PGD2-ME.

-

Cell Preparation: Isolate target immune cells (e.g., eosinophils, Th2 cells) from whole blood or culture. Resuspend cells in an appropriate assay medium (e.g., RPMI with 0.1% BSA) at a concentration of 1-2 x 10⁶ cells/mL.

-

Assay Setup:

-

Add PGD2-ME or a control vehicle at various concentrations to the lower wells of a Boyden chamber plate.

-

Place a porous polycarbonate membrane (e.g., 5 µm pore size) over the lower wells.

-

Add the cell suspension to the upper chamber (the insert).

-

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-3 hours to allow for cell migration.

-

Quantification:

-

Remove the inserts and wipe off non-migrated cells from the top of the membrane.

-

Fix and stain the migrated cells on the underside of the membrane.

-

Count the number of migrated cells in several high-power fields using a microscope. Alternatively, use a fluorescently-labeled cell population and quantify migration using a plate reader.

-

-

Data Analysis: Plot the number of migrated cells against the concentration of PGD2-ME to determine the EC50 value.

This protocol measures the increase in intracellular calcium concentration following DP2 receptor activation.

-

Cell Preparation: Prepare a suspension of target cells (e.g., human eosinophils) at 1-5 x 10⁶ cells/mL in a buffer like HBSS.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 acetoxymethyl ester (Fura-2 AM), typically at a concentration of 5-6 µM.[18] Incubate for 30-60 minutes at room temperature or 37°C, allowing the ester to be cleaved, trapping the dye inside the cells.

-

Washing: Wash the cells twice with buffer to remove extracellular dye.

-

Measurement:

-

Place the cell suspension in a fluorometer cuvette or a microplate.

-

Establish a stable baseline fluorescence reading.

-

Inject PGD2-ME to achieve the desired final concentration.

-

Record the change in fluorescence over time. For Fura-2, this involves measuring emission at ~510 nm while alternating excitation between ~340 nm and ~380 nm. The ratio of the two signals is proportional to the intracellular calcium concentration.

-

-

Data Analysis: The peak change in fluorescence ratio after agonist addition is used to quantify the response.

This protocol quantifies the release of specific cytokines (e.g., IL-5, IL-13) from cells stimulated with PGD2-ME.

-

Cell Culture and Stimulation: Plate target cells (e.g., Th2 cells) in a culture plate and allow them to rest. Stimulate the cells with various concentrations of PGD2-ME for a predetermined time (e.g., 8-24 hours).[13]

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

-

ELISA Procedure:

-

Use a commercially available ELISA kit for the cytokine of interest (e.g., human IL-5).

-

Coat a 96-well plate with a capture antibody.

-

Add standards and the collected cell supernatants to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Wash again and add a streptavidin-HRP conjugate.

-

Add a substrate solution (e.g., TMB) and stop the reaction.

-

-

Data Reading and Analysis: Read the absorbance at the appropriate wavelength using a microplate reader. Generate a standard curve and use it to calculate the concentration of the cytokine in each sample.

Conclusion

This compound, as a stable and cell-permeable prodrug of PGD2, is an indispensable tool for dissecting the complex role of this lipid mediator in inflammation. Its biological activity is a tale of two receptors: the anti-inflammatory DP1 and the pro-inflammatory DP2 (CRTH2). Activation of DP1 generally leads to the suppression of inflammatory responses, while DP2 activation promotes the recruitment and activation of key cells involved in type 2 and allergic inflammation. This dualistic nature means that the net effect of PGD2 signaling is highly dependent on the cellular context, the stage of the inflammatory response, and the relative expression of its two receptors. For drug development professionals, targeting specific PGD2 receptors—either with agonists for DP1 or antagonists for DP2—represents a promising strategy for modulating inflammatory diseases such as asthma, allergic rhinitis, and certain autoimmune conditions. A thorough understanding of this dichotomous signaling pathway is critical for the successful therapeutic exploitation of this axis.

References

- 1. mastattack.org [mastattack.org]

- 2. Prostaglandin regulation of type 2 inflammation: From basic biology to therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. Discovery of anti-inflammatory role of prostaglandin D2: Veterinary Science Award Winner’s (No.118) Commemorative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of anti-inflammatory role of prostaglandin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bjbms.org [bjbms.org]

- 8. pharmacy180.com [pharmacy180.com]

- 9. Prostaglandin D2 mediates neuronal protection via the DP1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytoprotective Role of Prostaglandin D2 DP1 Receptor against Neuronal Injury Following Acute Excitotoxicity and Cerebral Ischemia - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]

- 12. Anti-inflammatory role of PGD2 in acute lung inflammation and therapeutic application of its signal enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Prostaglandin D2 causes preferential induction of proinflammatory Th2 cytokine production through an action on chemoattractant receptor-like molecule expressed on Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. medchemexpress.com [medchemexpress.com]

- 17. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. publications.ersnet.org [publications.ersnet.org]

Prostaglandin D2 Methyl Ester: A Technical Guide to its Interaction with DP1 and CRTH2 Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin D2 (PGD2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, including sleep regulation, allergic inflammation, and immune responses. Its biological effects are primarily mediated through two distinct G protein-coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. Prostaglandin D2 methyl ester (PGD2-ME) is a synthetic analog and prodrug of PGD2, designed for increased lipophilicity and cell permeability. This technical guide provides an in-depth analysis of the mechanism of action of PGD2-ME on DP1 and CRTH2 receptors, summarizing key binding and functional data, detailing experimental methodologies, and visualizing the associated signaling pathways.

Receptor Binding and Functional Activity

PGD2-ME exhibits a lower binding affinity for both DP1 and CRTH2 receptors compared to its parent compound, PGD2. This is consistent with its role as a prodrug, which is metabolized intracellularly to the more active PGD2. The binding affinities (Ki) of PGD2-ME for human DP1 and CRTH2 receptors have been determined to be 270 nM and 460 nM, respectively[1]. It is reported that PGD2-ME has a 5-10 fold lower affinity than PGD2[2][3].

While specific functional potency data (EC50/IC50) for PGD2-ME is not extensively available, the functional consequences of receptor activation can be inferred from the well-characterized actions of PGD2. It is anticipated that PGD2-ME would elicit similar downstream effects but with lower potency, corresponding to its reduced binding affinity.

| Ligand | Receptor | Species | Assay Type | Value | Unit | Reference |

| PGD2 Methyl Ester | hDP1 | Human | Competition Binding (Ki) | 270 | nM | [1] |

| PGD2 Methyl Ester | hCRTH2 | Human | Competition Binding (Ki) | 460 | nM | [1] |

| PGD2 | hCRTH2 | Human | Competition Binding (Ki) | 2.4 ± 0.2 | nM | [4] |

| PGD2 | hCRTH2 | Human | cAMP Inhibition (EC50) | 1.8 ± 0.4 | nM | [4] |

| PGD2 | hCRTH2 | Human | Calcium Mobilization (EC50) | 22.1 ± 4.4 | nM | [4] |

Table 1: Quantitative data for PGD2 Methyl Ester and PGD2 binding and functional activity at DP1 and CRTH2 receptors.

Signaling Pathways

The activation of DP1 and CRTH2 receptors by PGD2 (and consequently, by its active metabolite from PGD2-ME) initiates distinct intracellular signaling cascades due to their coupling to different G proteins.

DP1 Receptor Signaling

The DP1 receptor is coupled to the stimulatory G protein, Gs. Upon agonist binding, Gs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which then phosphorylates various downstream targets, mediating cellular responses such as vasodilation and inhibition of platelet aggregation.

CRTH2 Receptor Signaling

In contrast to DP1, the CRTH2 receptor is coupled to the inhibitory G protein, Gi/o. Activation of CRTH2 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. Additionally, the βγ subunits of the dissociated Gi/o protein can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key signal for various cellular responses, including chemotaxis of immune cells like eosinophils and Th2 lymphocytes.

Experimental Protocols

The characterization of PGD2-ME's interaction with DP1 and CRTH2 receptors involves a suite of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound (e.g., PGD2-ME) by measuring its ability to displace a radiolabeled ligand from the receptor.

Methodology:

-

Membrane Preparation: Cell membranes from a cell line stably overexpressing either human DP1 or CRTH2 are prepared by homogenization and centrifugation. Protein concentration is determined using a standard protein assay.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]PGD2), and varying concentrations of the unlabeled test compound (PGD2-ME).

-

Incubation: The plate is incubated at room temperature for a sufficient time to reach binding equilibrium.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of PGD2-ME that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Measurement Assay

This functional assay is used to determine the effect of a ligand on the DP1 receptor by measuring changes in intracellular cAMP levels.

Methodology:

-

Cell Culture: Cells expressing the DP1 receptor are seeded in a 96-well plate and cultured overnight.

-

Compound Treatment: The culture medium is replaced with a buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and the cells are pre-incubated. Subsequently, cells are treated with varying concentrations of PGD2-ME.

-

Cell Lysis: After a defined incubation period, the cells are lysed to release intracellular cAMP.

-

cAMP Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) based kit.

-

Data Analysis: A dose-response curve is generated to determine the EC50 value for cAMP production.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a ligand to activate the CRTH2 receptor by detecting transient increases in intracellular calcium concentration.

Methodology:

-

Cell Culture and Dye Loading: Cells expressing the CRTH2 receptor are seeded in a 96-well plate. On the day of the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.

-

Compound Addition: The plate is placed in a fluorescence plate reader with automated injection capabilities. Baseline fluorescence is measured before the addition of varying concentrations of PGD2-ME.

-

Fluorescence Measurement: Changes in fluorescence intensity, which correlate with changes in intracellular calcium levels, are monitored in real-time immediately after compound addition.

-

Data Analysis: The peak fluorescence response at each concentration is used to generate a dose-response curve and calculate the EC50 value for calcium mobilization.

Conclusion

This compound serves as a valuable research tool for investigating the roles of the DP1 and CRTH2 receptors. While it exhibits a lower affinity for these receptors compared to PGD2, its enhanced cell permeability makes it a useful prodrug for studying intracellularly-mediated effects. The distinct signaling pathways activated by these two receptors—cAMP elevation via DP1 and cAMP inhibition/calcium mobilization via CRTH2—underscore their differential and sometimes opposing roles in physiology and disease. The experimental protocols detailed herein provide a framework for the continued characterization of PGD2-ME and other novel ligands targeting this important class of receptors, aiding in the development of new therapeutics for allergic and inflammatory diseases.

References

Prostaglandin D2 Methyl Ester: An In-depth Technical Guide on its In Vivo Synthesis and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo synthesis and metabolism of Prostaglandin (B15479496) D2 methyl ester (PGD2-ME). It delves into the biosynthetic pathways of its parent compound, Prostaglandin D2 (PGD2), its subsequent metabolic fate, and the analytical methodologies used for its quantification. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of eicosanoids and their role in health and disease.

Introduction to Prostaglandin D2 and its Methyl Ester

Prostaglandin D2 (PGD2) is a major cyclooxygenase metabolite of arachidonic acid, playing a crucial role in various physiological and pathological processes, including allergic reactions, inflammation, and sleep regulation.[1][2][3] It is the primary eicosanoid product of mast cells.[1] PGD2 exerts its biological effects through two distinct G protein-coupled receptors: DP1 (PTGDR) and DP2 (CRTH2).[2][4] Prostaglandin D2 methyl ester (PGD2-ME) is a more lipid-soluble and cell-permeable prodrug form of PGD2.[1][5] This enhanced lipophilicity facilitates its passage across cell membranes, making it a useful tool for in vitro and in vivo studies. In vivo, it is anticipated that PGD2-ME is rapidly hydrolyzed by non-specific esterases to the active PGD2.

In Vivo Synthesis of Prostaglandin D2

The synthesis of PGD2 in vivo is a multi-step enzymatic process that begins with the release of arachidonic acid from the cell membrane.

Arachidonic Acid Release

Upon cellular stimulation by various stimuli, including inflammatory signals, phospholipase A2 enzymes cleave arachidonic acid from membrane phospholipids.[6][7]

Conversion of Arachidonic Acid to Prostaglandin H2

Arachidonic acid is then converted to the unstable intermediate Prostaglandin H2 (PGH2) by the action of prostaglandin H synthase, which has two key enzymatic activities: cyclooxygenase (COX) and peroxidase.[6][7] There are two major isoforms of the COX enzyme:

-

COX-1: Constitutively expressed in most tissues and responsible for "housekeeping" functions.[6][8]

-

COX-2: Inducible by inflammatory stimuli, cytokines, and growth factors.[6][8]

Isomerization of Prostaglandin H2 to Prostaglandin D2

The final step in PGD2 synthesis is the isomerization of PGH2, a reaction catalyzed by Prostaglandin D synthases (PGDS).[3][8] Two distinct PGDS enzymes have been identified:

-

Lipocalin-type PGD synthase (L-PGDS): Found predominantly in the central nervous system, male genital organs, and the heart.[3]

-

Hematopoietic PGD synthase (H-PGDS): Primarily located in immune cells such as mast cells, antigen-presenting cells, and Th2 cells.[3][9]

The tissue-specific expression of these enzymes dictates the primary sites of PGD2 production.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. Prostaglandin D2 - Wikipedia [en.wikipedia.org]

- 3. Prostaglandin D synthase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of anti-inflammatory role of prostaglandin D2: Veterinary Science Award Winner’s (No.118) Commemorative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. Activation of the prostaglandin D2 metabolic pathway in Crohn’s disease: involvement of the enteric nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Discovery and Scientific Journey of Prostaglandin D2: A Technical Guide

An In-depth Exploration of the History, Biochemistry, and Foundational Research of a Key Eicosanoid

Introduction

Prostaglandin (B15479496) D2 (PGD2) is a prominent member of the prostaglandin family, a group of lipid compounds derived from fatty acids that exert a wide array of physiological and pathological effects. First identified in the mid-20th century, the journey of PGD2 research has unveiled its critical roles in processes ranging from sleep regulation and allergic inflammation to smooth muscle contraction and inhibition of platelet aggregation. This technical guide provides a comprehensive overview of the discovery and history of PGD2 research, detailing its biosynthesis, receptor signaling, and the seminal experimental methodologies that have been pivotal to its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the foundational science of PGD2.

The Dawn of Prostaglandin Research and the Identification of PGD2

The story of prostaglandins (B1171923) begins in the 1930s, when Swedish physiologist Ulf von Euler first identified a biologically active substance in human semen capable of inducing uterine contractions and lowering blood pressure[1]. He named this substance "prostaglandin," believing it originated from the prostate gland[1]. It would take several decades of research to understand that prostaglandins are produced by nearly all tissues in the body[1].

The specific identification of PGD2 came later, with significant contributions from researchers like Hamberg in 1973, who elucidated its structure and synthesis[2][3][4]. Early research focused on differentiating the various prostaglandins and understanding their unique biological activities. It was discovered that PGD2 is a major prostanoid in a variety of tissues and is produced through the enzymatic conversion of prostaglandin H2 (PGH2)[5][6].

Biosynthesis of Prostaglandin D2

The synthesis of PGD2 is a multi-step enzymatic process that begins with the release of arachidonic acid from the cell membrane by phospholipase A2. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, then convert arachidonic acid into the unstable intermediate PGH2[1][2]. The final and rate-limiting step in PGD2 production is the isomerization of PGH2, a reaction catalyzed by two distinct enzymes known as PGD synthases (PGDS).

There are two main isoforms of PGD synthase:

-

Lipocalin-type PGD synthase (L-PGDS): This enzyme is predominantly found in the central nervous system, male genital organs, and the human heart[5][7][8]. In the brain, L-PGDS is localized in the leptomeninges, choroid plexus, and oligodendrocytes and is secreted into the cerebrospinal fluid[5].

-

Hematopoietic PGD synthase (H-PGDS): As its name suggests, H-PGDS is primarily expressed in hematopoietic cells, including mast cells, antigen-presenting cells, and Th2 cells[6][9][10][11]. It is a member of the sigma class of glutathione (B108866) S-transferases and requires glutathione as a cofactor for its enzymatic activity[8][9][10].

The differential expression of these two synthases accounts for the tissue-specific production and diverse physiological roles of PGD2.

Figure 1. Biosynthesis pathway of Prostaglandin D2.

Prostaglandin D2 Receptors and Signaling Pathways

PGD2 exerts its diverse biological effects by binding to and activating two distinct G protein-coupled receptors (GPCRs): the DP1 receptor and the DP2 receptor (also known as CRTH2)[2][3][4][9]. These two receptors often mediate opposing or distinct cellular responses.

The DP1 Receptor

The DP1 receptor was the first PGD2 receptor to be identified and is coupled to a Gs alpha subunit. Upon activation by PGD2, the Gs subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This increase in cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a cellular response. DP1 receptor activation is associated with vasodilation, inhibition of platelet aggregation, and sleep regulation[9][10].

The DP2 (CRTH2) Receptor

The DP2 receptor, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), is more closely related to chemoattractant receptors than to other prostanoid receptors. It couples to a Gi alpha subunit, which, upon activation, inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels[9]. Activation of the DP2 receptor is also linked to an increase in intracellular calcium levels[9]. This receptor is predominantly expressed on immune cells such as eosinophils, basophils, and Th2 lymphocytes, and its activation is primarily associated with pro-inflammatory and allergic responses, including chemotaxis of these cells[9][11].

Figure 2. Signaling pathways of PGD2 via DP1 and DP2 (CRTH2) receptors.

Quantitative Data in PGD2 Research

The following tables summarize key quantitative data from foundational and subsequent research on PGD2, its synthases, and receptors.

Table 1: Physiological Concentrations of Prostaglandin D2

| Biological Fluid | Condition | Concentration Range | Detection Method | Reference |

| Human Venous Plasma | Healthy Volunteers (Baseline) | Not Detected (< 5 pg/mL) | GC-MS | |

| Human Venous Plasma | Intravenous Infusion (128 ng/kg/min) | 724 - 1444 pg/mL | GC-MS |

Table 2: Receptor Binding Affinities for Prostaglandin D2

| Receptor | Ligand | Binding Affinity (Kd or Ki) | Cell/Tissue System | Reference |

| DP1 | PGD2 | ~0.5 - 1 nM | Various | |

| DP2 (CRTH2) | PGD2 | High Affinity: Kd = 2.5 nM | Recombinant hCRTH2 in HEK293(EBNA) cells | [9] |

| DP2 (CRTH2) | PGD2 | Low Affinity: Kd = 109 nM | Recombinant hCRTH2 in HEK293(EBNA) cells | [9] |

| DP2 (CRTH2) | PGD2 | Ki = 2.4 ± 0.2 nM | Recombinant hCRTH2 in HEK293(EBNA) cells | [9] |

| DP2 (CRTH2) | 13,14-dihydro-15-keto PGD2 | Ki = 2.91 ± 0.29 nM | Recombinant hCRTH2 in HEK293(EBNA) cells | [9] |

| DP2 (CRTH2) | 15-deoxy-Δ12,14-PGJ2 | Ki = 3.15 ± 0.32 nM | Recombinant hCRTH2 in HEK293(EBNA) cells | [9] |

Table 3: Enzyme Kinetic Parameters for PGD Synthases

| Enzyme | Substrate/Cofactor | Kinetic Parameter | Value | Source Organism | Reference |

| Lipocalin-type PGD Synthase (L-PGDS) | PGH2 | Turnover number | 170 min-1 | Rat | [5] |

| Lipocalin-type PGD Synthase (L-PGDS) | PGD2 (product inhibition) | Ki | 189 µM | Mouse | |

| Hematopoietic PGD Synthase (H-PGDS) | - | Specific Activity | 24 µmol/mg/min | Recombinant | |

| Hematopoietic PGD Synthase (H-PGDS) | Glutathione (GSH) | Km | 0.14 mM | Human |

Historical Experimental Protocols

The quantification and characterization of prostaglandins in their early days were challenging due to their low physiological concentrations and instability. Several key methodologies were developed and refined over time.

Bioassays

Before the advent of more sophisticated analytical techniques, bioassays were the primary method for detecting and quantifying prostaglandins. These assays relied on the physiological response of isolated tissues to the prostaglandin-containing samples.

-

Principle: The contraction or relaxation of a specific smooth muscle preparation is measured in response to a sample and compared to the response elicited by known concentrations of a standard prostaglandin.

-

Typical Protocol:

-

Tissue Preparation: A strip of smooth muscle tissue, such as rabbit coeliac artery, bovine coronary artery, or human oviduct, is dissected and mounted in an organ bath[2]. The bath contains a physiological salt solution maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Transducer Attachment: The tissue is connected to a force or displacement transducer to record changes in muscle tension or length[2].

-

Superfusion/Perfusion: The tissue is continuously superfused or perfused with the physiological solution[2].

-

Sample/Standard Application: Aliquots of the sample extract or standard prostaglandin solutions are introduced into the superfusion/perfusion stream.

-

Response Measurement: The resulting contraction or relaxation is recorded. The magnitude of the response is proportional to the concentration of the active prostaglandin.

-

Quantification: The concentration of the prostaglandin in the sample is determined by comparing its effect to a standard dose-response curve.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS became a cornerstone for the definitive identification and quantification of prostaglandins due to its high sensitivity and specificity.

-

Principle: Prostaglandins are chemically derivatized to make them volatile, then separated by gas chromatography and detected by a mass spectrometer. Stable isotope-labeled internal standards are used for accurate quantification.

-

Typical Protocol (based on early methods):

-

Sample Collection and Extraction: Biological samples (e.g., plasma) are collected, and an internal standard (e.g., deuterated PGD2) is added. Prostaglandins are then extracted from the sample using an organic solvent.

-

Purification: The extract is often subjected to one or more chromatographic steps (e.g., thin-layer chromatography or column chromatography) to separate the prostaglandin of interest from other lipids and interfering substances.

-

Derivatization: The purified prostaglandin is chemically modified to increase its volatility and thermal stability for GC analysis. This typically involves esterification of the carboxyl group and formation of a silyl (B83357) ether from the hydroxyl groups.

-

GC Separation: The derivatized sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.

-

MS Detection and Quantification: As the derivatized prostaglandin elutes from the GC column, it enters the mass spectrometer. The molecule is ionized (e.g., by negative ion chemical ionization), and the mass-to-charge ratio of the resulting ions is measured. By monitoring specific ions for the native and isotope-labeled prostaglandin, the amount of PGD2 in the original sample can be accurately quantified.

-

Figure 3. General workflow for PGD2 analysis by GC-MS in early research.

Radioimmunoassay (RIA)

RIA is a highly sensitive immunoassay technique that was widely used for measuring the concentration of prostaglandins in biological fluids.

-

Principle: This method is based on the competitive binding of a radiolabeled prostaglandin and an unlabeled prostaglandin (from the sample) to a limited amount of a specific antibody.

-

Typical Protocol:

-

Antibody Coating: A known quantity of a specific anti-PGD2 antibody is immobilized onto the surface of a microtiter plate well or tube.

-

Competitive Binding: A known amount of radiolabeled PGD2 (e.g., labeled with tritium (B154650) or 125I) is mixed with the sample containing an unknown amount of unlabeled PGD2. This mixture is then added to the antibody-coated well.

-

Incubation: The mixture is incubated to allow the labeled and unlabeled PGD2 to compete for binding to the antibody.

-

Washing: The unbound prostaglandins are washed away.

-

Detection: The amount of radioactivity in the well, which is inversely proportional to the concentration of unlabeled PGD2 in the sample, is measured using a gamma counter or a scintillation counter.

-

Quantification: The concentration of PGD2 in the sample is determined by comparing the measured radioactivity to a standard curve generated with known concentrations of unlabeled PGD2.

-

Conclusion and Future Perspectives

The discovery and subsequent decades of research on prostaglandin D2 have transformed our understanding of lipid mediators in health and disease. From its initial identification as a product of the arachidonic acid cascade to the characterization of its dual-acting receptor system, the scientific journey of PGD2 has been one of increasing complexity and significance. The foundational experimental techniques, though now largely superseded by more advanced technologies, were instrumental in laying the groundwork for our current knowledge.

Today, PGD2 and its signaling pathways are recognized as key players in a multitude of physiological and pathophysiological processes. The pro-inflammatory actions mediated by the DP2 (CRTH2) receptor have made it a significant target for the development of new therapies for allergic diseases such as asthma and allergic rhinitis. Conversely, the roles of the DP1 receptor in vasodilation and sleep continue to be areas of active investigation. The ongoing exploration of the intricate biology of PGD2 promises to yield further insights and novel therapeutic opportunities for a wide range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

- 7. caymanchem.com [caymanchem.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Inhibition of hematopoietic prostaglandin D2 Synthase (H-PGDS) by an alkaloid extract from Combretum molle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Structure and chemical properties of prostaglandin D2 methyl ester.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) D2 methyl ester (PGD2-ME) is a pivotal molecule in the study of eicosanoid signaling pathways. As a more lipid-soluble and cell-permeable analog of Prostaglandin D2 (PGD2), it serves as a valuable tool for investigating the physiological and pathological roles of PGD2. This technical guide provides an in-depth overview of the structure, chemical properties, and biological activity of PGD2-ME. Detailed experimental protocols for its synthesis, characterization, and use in key biological assays are presented to facilitate its application in research and drug development.

Introduction

Prostaglandin D2 (PGD2) is a major cyclooxygenase metabolite of arachidonic acid, playing a crucial role in a variety of biological processes, including sleep regulation, inflammation, and allergic responses.[1] However, its utility in in vitro and in vivo studies can be limited by its polarity and rapid metabolism. The esterification of the carboxylic acid moiety to form prostaglandin D2 methyl ester (PGD2-ME) enhances its lipophilicity, thereby improving its cell permeability and bioavailability, making it an effective prodrug form of PGD2.[2] This guide delves into the core chemical and biological aspects of PGD2-ME, offering a practical resource for researchers in the field.

Structure and Chemical Properties

PGD2-ME is a derivative of PGD2 where the carboxylic acid group is esterified with a methyl group. This modification significantly alters its physicochemical properties.

Chemical Structure

-

IUPAC Name: 9α,15S-dihydroxy-11-oxo-prosta-5Z,13E-dien-1-oic acid, methyl ester[2]

-

Chemical Formula: C₂₁H₃₄O₅[1]

-

Molecular Weight: 366.49 g/mol [1]

-

CAS Number: 49852-81-5[1]

Physicochemical Properties

A summary of the key quantitative data for PGD2-ME is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₄O₅ | [1] |

| Molecular Weight | 366.49 g/mol | [1] |

| CAS Number | 49852-81-5 | [1] |

| Appearance | Solution in methyl acetate (B1210297) | [2] |

| Purity | ≥97% | [2] |

| Solubility | DMF: 50 mg/mlDMSO: 50 mg/mlEthanol: 50 mg/mlPBS (pH 7.2): 1 mg/ml | [2] |

| Storage Temperature | -20°C | [2] |

| Stability | ≥ 2 years at -20°C | [2] |

Experimental Protocols

Synthesis and Purification of this compound

A straightforward method for the synthesis of PGD2-ME is the esterification of PGD2. While complex total syntheses have been reported, a simple and efficient laboratory-scale synthesis is described below.[3]

Objective: To synthesize PGD2-ME from PGD2.

Materials:

-

Prostaglandin D2 (PGD2)

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or Diazomethane (B1218177) solution

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate

Procedure:

Method 1: Acid-Catalyzed Esterification

-

Dissolve PGD2 (1 equivalent) in anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the acid with a saturated sodium bicarbonate solution.

-

Extract the product with diethyl ether (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Method 2: Esterification with Diazomethane (for small-scale synthesis, use with extreme caution in a well-ventilated fume hood)

-

Dissolve PGD2 in a minimal amount of diethyl ether.

-

Slowly add a freshly prepared ethereal solution of diazomethane at 0°C until a faint yellow color persists.

-

Allow the reaction to proceed for 15-30 minutes.

-

Carefully quench any excess diazomethane by adding a few drops of acetic acid.

-

Concentrate the solution under a stream of nitrogen.

Purification:

-

Purify the crude PGD2-ME by flash column chromatography on silica gel.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate).

-

Collect the fractions containing the desired product, as identified by TLC.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield PGD2-ME as an oil.

Spectroscopic Characterization

Characterization of the synthesized PGD2-ME is crucial to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR (125 MHz, CDCl₃): The carbonyl carbon of the ester is expected around 174 ppm, and the ketone carbonyl at approximately 210 ppm. The methyl ester carbon should appear around 51 ppm. Carbons of the double bonds would be in the 125-135 ppm region.

Mass Spectrometry (MS):

-

Mass spectrometry of PGD2-ME derivatives has been reported.[4][5] For the parent compound, electrospray ionization (ESI) would likely show a prominent ion at m/z 367.2 [M+H]⁺ or 389.2 [M+Na]⁺. Fragmentation would involve losses of water (H₂O) and the methoxy (B1213986) group (-OCH₃).

Biological Activity Assays

PGD2-ME acts as a prodrug and is hydrolyzed in vivo to PGD2, which then binds to its receptors, DP1 and DP2 (also known as CRTH2).

This protocol describes a competitive radioligand binding assay to determine the affinity of PGD2-ME for the DP1 and CRTH2 receptors.

Objective: To determine the binding affinity (Ki) of PGD2-ME for DP1 and CRTH2 receptors.

Materials:

-

Cell membranes prepared from cells expressing human DP1 or CRTH2 receptors.

-

[³H]-PGD2 (radioligand).

-

PGD2-ME (test compound).

-

Unlabeled PGD2 (for non-specific binding).

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Scintillation cocktail and vials.

-

Glass fiber filters.

-

Filtration apparatus.

Procedure:

-

Prepare serial dilutions of PGD2-ME.

-

In a 96-well plate, add binding buffer, cell membranes, [³H]-PGD2 (at a concentration near its Kd), and either buffer (for total binding), unlabeled PGD2 (for non-specific binding), or PGD2-ME at various concentrations.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value for PGD2-ME. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation. PGD2-ME has been reported to bind to human and mouse PGD2 receptors (DP and CRTH2) with Ki values of 160 nM, 175 nM, 460 nM, and 270 nM for mCRTH2, mDP, hCRTH2, and hDP, respectively.[6]

The DP1 receptor is coupled to a Gs protein, and its activation leads to an increase in intracellular cyclic AMP (cAMP).

Objective: To measure the effect of PGD2-ME on cAMP production in cells expressing the DP1 receptor.

Materials:

-

Cells expressing the human DP1 receptor.

-

PGD2-ME.

-

Forskolin (a direct activator of adenylyl cyclase).

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Cell culture medium and reagents.

Procedure:

-

Plate the DP1-expressing cells in a 96-well plate and culture overnight.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with various concentrations of PGD2-ME for a specified time (e.g., 15-30 minutes).

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Generate a dose-response curve and determine the EC₅₀ value for PGD2-ME-induced cAMP production.

The CRTH2 (DP2) receptor is coupled to a Gi protein, and its activation can lead to an increase in intracellular calcium ([Ca²⁺]i).

Objective: To measure the effect of PGD2-ME on intracellular calcium mobilization in cells expressing the CRTH2 receptor.

Materials:

-

Cells expressing the human CRTH2 receptor.

-

PGD2-ME.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Fluorescence plate reader with injection capabilities.

Procedure:

-

Plate the CRTH2-expressing cells in a black, clear-bottom 96-well plate.

-

Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Place the plate in a fluorescence plate reader and measure the basal fluorescence.

-

Inject various concentrations of PGD2-ME into the wells and immediately begin recording the fluorescence intensity over time.

-

Analyze the data to determine the peak fluorescence response and calculate the EC₅₀ for PGD2-ME-induced calcium mobilization.

Signaling Pathways and Visualizations

Upon hydrolysis to PGD2, PGD2-ME engages two primary G-protein coupled receptors, DP1 and DP2 (CRTH2), initiating distinct downstream signaling cascades.

PGD2 Signaling Pathways

-

DP1 Receptor Pathway: The DP1 receptor is coupled to the Gs alpha subunit of the heterotrimeric G protein.[7] Activation of DP1 stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, mediating cellular responses such as smooth muscle relaxation and inhibition of platelet aggregation.

-

DP2 (CRTH2) Receptor Pathway: The DP2 receptor is coupled to the Gi alpha subunit.[7] Activation of DP2 inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP. Additionally, the βγ subunits of the Gi protein can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration. This pathway is crucial for the chemotaxis of eosinophils, basophils, and Th2 lymphocytes.[7]

Caption: PGD2 signaling through DP1 and DP2 (CRTH2) receptors.

Experimental Workflow: Receptor Binding Assay

The following diagram illustrates a typical workflow for a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound is an indispensable tool for researchers studying the multifaceted roles of PGD2 in health and disease. Its enhanced cell permeability allows for more reliable and reproducible results in a variety of experimental settings. This guide has provided a comprehensive overview of its chemical properties, detailed protocols for its use, and a clear visualization of its signaling pathways. By utilizing the information presented herein, researchers can confidently employ PGD2-ME to further unravel the complexities of eicosanoid biology and accelerate the development of novel therapeutics targeting the PGD2 pathway.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. Total synthesis of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Mass spectrometric fragmentation patterns for the syn and anti isomers of PGE2 and PGD2-methyloxime methyl esters and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mass spectrometric fragmentation patterns for the syn and anti isomers of PGE2 and PGD2-methyloxime methyl esters and their analogs. | Semantic Scholar [semanticscholar.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. bjbms.org [bjbms.org]

The Role of PGD2 Methyl Ester in Mast Cell-Mediated Allergic Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) D2 (PGD2) is a primary and potent inflammatory mediator released upon the activation of mast cells, playing a pivotal role in the orchestration of allergic responses. Due to its inherent instability, the more stable and cell-permeable analog, PGD2 methyl ester, is frequently utilized in experimental settings to elucidate the complex signaling cascades and cellular responses initiated by PGD2. This technical guide provides an in-depth exploration of the role of PGD2 methyl ester in mast cell-mediated allergic reactions. It details the dual receptor system involving the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), their opposing downstream signaling pathways, and the subsequent effects on mast cell degranulation and cytokine release. This guide also presents a compilation of quantitative data from studies on PGD2 and its analogs, serving as a reference for the expected effects of PGD2 methyl ester. Furthermore, detailed experimental protocols for investigating the impact of PGD2 methyl ester on mast cell function are provided, alongside visual representations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of this critical area of allergy and immunology research.

Introduction

Mast cells are central players in the initiation and propagation of type I hypersensitivity reactions. Upon activation by allergens cross-linking IgE bound to the high-affinity IgE receptor (FcεRI) on their surface, mast cells undergo degranulation, releasing a plethora of pre-formed and newly synthesized mediators. Among the most abundant and potent of the newly synthesized lipid mediators is Prostaglandin D2 (PGD2)[1].

PGD2 exerts a wide range of biological effects that contribute to the clinical manifestations of allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis. These effects include vasodilation, increased vascular permeability, bronchoconstriction, and the recruitment and activation of other key immune cells, including eosinophils, basophils, and T helper 2 (Th2) lymphocytes[2][3].

Due to the chemical instability of PGD2, its more stable analog, PGD2 methyl ester, is widely used in research to study the physiological and pathological roles of the PGD2 signaling axis. PGD2 methyl ester is a more lipid-soluble, cell-permeable prodrug form of PGD2. It is important to note that while it mimics the actions of PGD2, it exhibits a 5 to 10-fold lower binding affinity for the PGD2 receptors, DP1 and CRTH2. This guide will focus on the actions of PGD2 methyl ester as a surrogate for PGD2 in the context of mast cell-mediated allergic reactions.

The Dichotomous Signaling of PGD2 Methyl Ester via DP1 and CRTH2 Receptors

PGD2 methyl ester, like PGD2, mediates its effects through two distinct G protein-coupled receptors (GPCRs): the DP1 and CRTH2 (also known as DP2) receptors. These two receptors are often co-expressed on mast cells and other immune cells and trigger opposing downstream signaling pathways, leading to a complex and context-dependent regulation of the allergic response[2][4][5].

The DP1 Receptor Pathway: A Suppressive Role

The DP1 receptor is coupled to a Gs alpha subunit (Gαs). Activation of the DP1 receptor by PGD2 methyl ester leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which can phosphorylate various downstream targets to ultimately suppress mast cell degranulation and the release of inflammatory mediators[6]. This pathway is generally considered to have an anti-inflammatory or immunomodulatory role in the context of mast cell activation.

References

- 1. mastattack.org [mastattack.org]

- 2. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin D2 receptors DP and CRTH2 in the pathogenesis of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mast cell-derived prostaglandin D2 limits the subcutaneous absorption of honey bee venom in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]

- 6. PathWhiz [smpdb.ca]

The Role of Prostaglandin D2 Methyl Ester Signaling in Central Nervous System Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) D2 (PGD2), the most abundant prostanoid in the central nervous system (CNS), and its more lipid-soluble methyl ester derivative, are pivotal signaling molecules implicated in a spectrum of neurological disorders.[1][2] PGD2 methyl ester exerts its biological effects through two G protein-coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[3] The signaling cascades initiated by the activation of these receptors are often antagonistic and play complex roles in the pathophysiology of neuroinflammatory and neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[2][4][5] This technical guide provides an in-depth overview of PGD2 methyl ester signaling in the CNS, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows to facilitate further research and therapeutic development in this area.

Introduction to PGD2 and PGD2 Methyl Ester Signaling in the CNS

Prostaglandin D2 is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway and the action of two distinct PGD synthases: the lipocalin-type PGD synthase (L-PGDS) and the hematopoietic PGD synthase (H-PGDS).[6][7] L-PGDS is the primary synthase in the brain and is found in the cerebrospinal fluid (CSF), choroid plexus, and oligodendrocytes.[7][8] H-PGDS is predominantly expressed in immune cells like microglia.[4] PGD2 methyl ester, a more cell-permeable prodrug of PGD2, is a valuable tool for studying the effects of PGD2 signaling in cellular and in vivo models.[9]

The biological actions of PGD2 and its methyl ester are mediated by the DP1 and DP2 receptors, which trigger opposing downstream signaling pathways.

-

DP1 Receptor Signaling: Activation of the Gs-coupled DP1 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[10][11] This pathway is generally associated with vasodilation, inhibition of platelet aggregation, and neuroprotective effects.[8][11]

-

DP2 (CRTH2) Receptor Signaling: The Gi-coupled DP2 receptor inhibits adenylyl cyclase, resulting in decreased cAMP levels.[12] It also mediates an increase in intracellular calcium concentration.[12] DP2 receptor activation is primarily linked to pro-inflammatory responses, including the chemotaxis of eosinophils, basophils, and Th2 lymphocytes.[13]

The dichotomous nature of PGD2 signaling, being either neuroprotective or pro-inflammatory depending on the receptor activated, makes it a critical area of investigation for CNS disorders where both neurodegeneration and neuroinflammation are key pathological features.

Quantitative Data on PGD2 Methyl Ester and its Signaling Components

A thorough understanding of the quantitative aspects of PGD2 methyl ester signaling is crucial for designing and interpreting experiments. The following tables summarize key binding affinities and the levels of PGD2 and its synthases in various CNS disorders.

Table 1: Binding Affinities (Ki) of PGD2 Methyl Ester for DP1 and DP2 Receptors

| Ligand | Receptor | Species | Ki (nM) |

| PGD2 Methyl Ester | hDP1 | Human | 270 |

| PGD2 Methyl Ester | mDP1 | Mouse | 175 |

| PGD2 Methyl Ester | hDP2 (CRTH2) | Human | 460 |

| PGD2 Methyl Ester | mDP2 (CRTH2) | Mouse | 160 |

Data sourced from MedchemExpress product datasheet.[14]

Table 2: Functional Potencies (EC50/IC50) of PGD2 and Related Analogs

| Compound | Receptor | Assay | Species | EC50/IC50 (nM) |

| PGD2 | hDP1 | IDO Inhibition (cAMP mediated) | Human | IC50: 5200 |

| 15R-methyl-PGD2 | hDP2 | Eosinophil Chemoattraction | Human | EC50: 1.7 |

| PGD2 | hDP2 | Eosinophil Chemoattraction | Human | EC50: 10 |

Table 3: Levels of PGD2 and PGD Synthases in CNS Disorders

| Analyte | Disorder | Sample Type | Change vs. Controls | Reference |

| PGD2 | Alzheimer's Disease (MCI) | CSF | Decreased | [9][15] |

| PGD2 | Alzheimer's Disease (late stage) | CSF | Decreased | [9][15] |

| PGE2 | Alzheimer's Disease (mild) | CSF | Increased | [14][16] |

| PGE2 | Alzheimer's Disease (advanced) | CSF | Decreased | [14][16] |

| PGD Synthase (L-PGDS) | Alzheimer's Disease | Plasma | Increased | [17] |

| PGD Synthase (L-PGDS) | Parkinson's Disease | Plasma | Increased | [17] |

| Prostaglandins (general) | Multiple Sclerosis (relapse) | CSF | Decreased | [13] |

| PGD Synthase | Multiple Sclerosis | CSF | No significant difference | [18] |

| L-PGDS | Multiple Sclerosis | White Matter | Increased | [1] |

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling cascades and experimental procedures is essential for a clear understanding of the research in this field.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of PGD2 methyl ester signaling in the CNS.

Radioligand Binding Assay for DP1 and DP2 Receptors

This protocol is adapted from general radioligand binding assay procedures and is suitable for determining the binding affinity (Ki) of PGD2 methyl ester.[5][19]

Materials:

-

Cell membranes expressing human or mouse DP1 or DP2 receptors (from transfected cell lines or brain tissue homogenates).

-

Radioligand: [3H]-PGD2.

-

PGD2 methyl ester (unlabeled ligand).

-

Binding buffer: 10 mM HEPES/KOH pH 7.4, 1 mM EDTA, 10 mM MnCl2.

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize brain tissue or cells expressing the receptor of interest in cold lysis buffer. Centrifuge at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a BCA or Bradford assay.

-

Assay Setup: In a 96-well plate, add the following to each well for a final volume of 200 µL:

-

Total Binding: 50 µL of binding buffer, 50 µL of [3H]-PGD2 (at a concentration near its Kd), and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of a high concentration of unlabeled PGD2 (e.g., 10 µM), 50 µL of [3H]-PGD2, and 100 µL of membrane preparation.

-

Competition Binding: 50 µL of varying concentrations of PGD2 methyl ester, 50 µL of [3H]-PGD2, and 100 µL of membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, plot the percentage of specific binding against the log concentration of PGD2 methyl ester to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

PGD2 Measurement by ELISA

This protocol provides a general procedure for a competitive ELISA to quantify PGD2 levels in CSF or brain tissue homogenates.[2][10]

Materials:

-

PGD2 ELISA kit (commercially available).

-

CSF or brain tissue homogenate samples.

-

Microplate reader.

Procedure:

-

Sample Preparation:

-

CSF: Centrifuge to remove any cellular debris.

-

Brain Tissue: Homogenize the tissue in an appropriate buffer, centrifuge, and collect the supernatant.

-

-

Assay Procedure (refer to kit manufacturer's instructions for specifics):

-

Add standards, samples, and blank to the appropriate wells of the antibody-coated microplate.

-

Add biotinylated PGD2 tracer to all wells.

-

Incubate at 37°C for 1-2 hours.

-

Wash the plate several times with the provided wash buffer.

-

Add streptavidin-HRP conjugate to each well and incubate.

-

Wash the plate again.

-

Add TMB substrate and incubate in the dark until color develops.

-

Add stop solution to terminate the reaction.

-

-

Data Analysis:

-

Read the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of PGD2 in the samples by interpolating their absorbance values from the standard curve.

-

Immunohistochemistry for DP1 and DP2 Receptors in Brain Sections

This protocol outlines the steps for visualizing the localization of DP1 and DP2 receptors in brain tissue.[20][21]

Materials:

-

Fixed, paraffin-embedded or frozen brain sections.

-

Primary antibodies against DP1 and DP2 receptors.

-

Biotinylated secondary antibody.

-

Streptavidin-HRP conjugate.

-

DAB substrate kit.

-

Hematoxylin counterstain.

-

Microscope.

Procedure:

-

Deparaffinization and Rehydration (for paraffin (B1166041) sections): Immerse slides in xylene followed by a graded series of ethanol (B145695) and finally water.

-

Antigen Retrieval: Heat the slides in a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) to unmask the antigenic sites.

-

Blocking: Incubate the sections with a blocking solution (e.g., normal goat serum in PBS with Triton X-100) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the sections with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the sections and incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.

-

Detection: Wash the sections and incubate with streptavidin-HRP conjugate.

-

Chromogenic Development: Wash the sections and apply the DAB substrate. Monitor for color development.

-

Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through a graded series of ethanol and xylene, and mount with a coverslip.

-

Imaging: Visualize the staining using a light microscope.

Western Blotting for DP Receptors and PGD Synthases in Brain Tissue

This protocol describes the detection of DP1, DP2, L-PGDS, and H-PGDS protein levels in brain lysates.[21][22]

Materials:

-

Brain tissue samples.

-

RIPA lysis buffer with protease inhibitors.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies against DP1, DP2, L-PGDS, H-PGDS, and a loading control (e.g., β-actin).

-

HRP-conjugated secondary antibodies.

-

ECL chemiluminescence substrate.

-

Imaging system.

Procedure:

-

Protein Extraction: Homogenize brain tissue in RIPA buffer, incubate on ice, and centrifuge to pellet debris. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Denature protein samples in Laemmli buffer and separate them by size on an SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply the ECL substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control.

Animal Models of CNS Disorders

4.5.1. MPTP-Induced Mouse Model of Parkinson's Disease This model is used to study dopaminergic neurodegeneration.[23][24][25]

-

Induction: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to mice (e.g., C57BL/6) via intraperitoneal injections. A common regimen is four injections of 20 mg/kg MPTP-HCl, spaced 2 hours apart.

-

PGD2 Methyl Ester Treatment: PGD2 methyl ester or receptor modulators can be administered before, during, or after MPTP treatment.

-

Analysis: Assess motor behavior (e.g., rotarod, cylinder test), dopaminergic neuron survival in the substantia nigra (immunohistochemistry for tyrosine hydroxylase), and striatal dopamine (B1211576) levels (HPLC).

4.5.2. Experimental Autoimmune Encephalomyelitis (EAE) Model of Multiple Sclerosis EAE is an inflammatory demyelinating model of MS.[19][26][27]

-

Induction: Immunize susceptible mouse strains (e.g., C57BL/6) with myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide 35-55 emulsified in complete Freund's adjuvant (CFA), followed by injections of pertussis toxin.

-

PGD2 Methyl Ester Treatment: Administer PGD2 methyl ester or receptor modulators during the induction or symptomatic phase of the disease.

-

Analysis: Monitor clinical scores of disease severity (e.g., tail limpness, limb paralysis), assess CNS inflammation and demyelination (histology), and analyze immune cell infiltration (flow cytometry).

4.5.3. Transgenic Mouse Models of Alzheimer's Disease Models like the 5XFAD or Tg2576 mice, which overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) with familial AD mutations, are commonly used.[4]

-

Model Characteristics: These mice develop age-dependent amyloid plaques, gliosis, and cognitive deficits.

-

PGD2 Methyl Ester Treatment: Long-term administration of PGD2 methyl ester or receptor modulators can be initiated before or after the onset of pathology.

-

Analysis: Evaluate cognitive function (e.g., Morris water maze, radial arm maze), measure amyloid plaque load and neuroinflammation (immunohistochemistry), and quantify levels of Aβ peptides (ELISA).

Conclusion and Future Directions

The signaling of PGD2 methyl ester in the CNS is a double-edged sword, with the potential for both neuroprotection via the DP1 receptor and the exacerbation of neuroinflammation through the DP2 receptor. This duality presents both challenges and opportunities for the development of novel therapeutics for a range of devastating neurological disorders. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further unravel the intricate roles of this signaling pathway.

Future research should focus on:

-

Developing highly selective agonists and antagonists for the DP1 and DP2 receptors that can cross the blood-brain barrier.

-

Elucidating the cell-type-specific expression and function of DP1 and DP2 receptors in different brain regions and in the context of various CNS pathologies.

-

Conducting longitudinal studies in patient cohorts to better understand the temporal dynamics of PGD2 signaling components as biomarkers for disease progression and therapeutic response.

By addressing these key areas, the scientific community can move closer to harnessing the therapeutic potential of modulating PGD2 methyl ester signaling for the benefit of patients with CNS disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Role of Prostaglandins in Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]